N-Benzyl-5-[(2,6-dichlorophenyl)methoxy]pyrazin-2-amine
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Overview
Description
N-Benzyl-5-[(2,6-dichlorophenyl)methoxy]pyrazin-2-amine is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzyl group attached to a pyrazine ring, which is further substituted with a 2,6-dichlorophenyl methoxy group. The presence of these functional groups contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-5-[(2,6-dichlorophenyl)methoxy]pyrazin-2-amine typically involves multiple steps, starting with the preparation of the pyrazine ring and subsequent functionalization. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments is crucial for the successful production of this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-5-[(2,6-dichlorophenyl)methoxy]pyrazin-2-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include KMnO4 and CrO3, often used in acidic or neutral conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-Benzyl-5-[(2,6-dichlorophenyl)methoxy]pyrazin-2-amine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-Benzyl-5-[(2,6-dichlorophenyl)methoxy]pyrazin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-5-methoxytryptamines: These compounds are known for their affinity to serotonin receptors and have been studied for their potential as serotonin receptor agonists.
N-Benzyl-5-chloropyrimidin-2-amine: This compound features a similar benzyl group and pyrazine ring structure, but with different substituents, leading to distinct chemical properties and applications.
Uniqueness
The presence of the 2,6-dichlorophenyl methoxy group, in particular, differentiates it from other similar compounds and contributes to its unique properties .
Properties
CAS No. |
642085-79-8 |
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Molecular Formula |
C18H15Cl2N3O |
Molecular Weight |
360.2 g/mol |
IUPAC Name |
N-benzyl-5-[(2,6-dichlorophenyl)methoxy]pyrazin-2-amine |
InChI |
InChI=1S/C18H15Cl2N3O/c19-15-7-4-8-16(20)14(15)12-24-18-11-22-17(10-23-18)21-9-13-5-2-1-3-6-13/h1-8,10-11H,9,12H2,(H,21,22) |
InChI Key |
UCQUCXSPNDNODO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CN=C(C=N2)OCC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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